(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C7H5BBrF3O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with bromine and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the body, and its ability to cross biological membranes.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generally environmentally benign . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic moiety to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . Additionally, this compound can interact with various enzymes and proteins that recognize boronic acid groups, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with proteins and enzymes involved in signal transduction. For instance, it may inhibit certain kinases or phosphatases, leading to altered phosphorylation states of key signaling molecules. Furthermore, this compound can affect gene expression by modulating transcription factors or epigenetic regulators. These interactions can result in changes in cellular metabolism, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes that contain active site serine or threonine residues, which can form covalent bonds with the boronic acid group. This inhibition can lead to the suppression of enzymatic activity, affecting various biochemical pathways. Additionally, this compound can bind to metal ions, such as palladium, facilitating catalytic processes like the Suzuki-Miyaura coupling . These interactions highlight the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to extreme temperatures or prolonged light exposure. Over time, degradation products may form, potentially altering the compound’s biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where controlled conditions are maintained .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound may cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range leads to significant biochemical changes, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that recognize boronic acid groups. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biochemical activity and its overall distribution within the organism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid typically involves the reaction of 2-bromo-6-(trifluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . It can also participate in other reactions, including oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Utilized in the development of pharmaceuticals, including anticancer and anti-inflammatory agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the bromine and trifluoromethoxy substituents, making it less reactive in certain cross-coupling reactions.
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but without the bromine substituent, affecting its reactivity and selectivity in reactions.
2-(Trifluoromethoxy)phenylboronic acid: Similar but lacks the bromine substituent, influencing its chemical properties and applications.
The presence of both bromine and trifluoromethoxy groups in this compound enhances its reactivity and makes it a unique and valuable reagent in organic synthesis.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGWXPRGFVBJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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